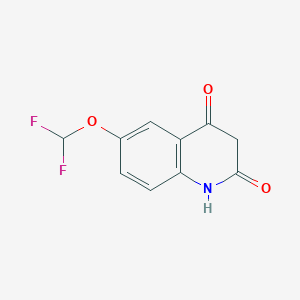

6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione

Description

6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione is a chemical compound with the following structure:

Structure:C9H4F2NO2

It belongs to the quinoline family and contains a difluoromethoxy group (-OCHF2) at the 6-position. Quinoline derivatives exhibit diverse biological activities and find applications in various fields.

Properties

Molecular Formula |

C10H7F2NO3 |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

6-(difluoromethoxy)-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-7-6(3-5)8(14)4-9(15)13-7/h1-3,10H,4H2,(H,13,15) |

InChI Key |

WNOXNOMKPBXCPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C=CC(=C2)OC(F)F)NC1=O |

Origin of Product |

United States |

Preparation Methods

a. Photocatalyzed Synthesis: A mild and eco-friendly method for constructing carbonyl-containing quinoline-2,4(1H,3H)-diones involves the use of O2 as an oxidant. This reaction is photocatalyzed by reusable 4CzIPN (4,4’-bis(carbazol-9-yl)biphenyl) under visible light. The process is transition-metal free, cost-effective, and sustainable, yielding the products in moderate to high yields .

Chemical Reactions Analysis

6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.

Scientific Research Applications

a. Medicinal Chemistry: Researchers explore the potential of quinoline derivatives as drug candidates. The compound’s unique structure may contribute to its activity against specific molecular targets, such as enzymes or receptors.

b. Material Science: Quinoline-based materials find applications in organic electronics, sensors, and luminescent devices. The difluoromethoxy substitution could enhance specific properties.

c. Agrochemicals: Quinoline derivatives are investigated for their pesticidal and herbicidal properties. The compound’s stability and reactivity may play a role in its effectiveness.

Mechanism of Action

The exact mechanism by which 6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione exerts its effects remains an active area of research. It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While there are several quinoline derivatives, the difluoromethoxy substitution sets this compound apart. Similar compounds include other quinolines with diverse substituents, but their specific properties and applications vary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.